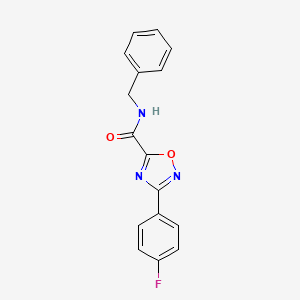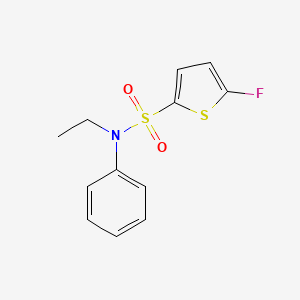![molecular formula C14H19N3OS B10925255 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,4,5-trimethylthiophene-2-carboxamide](/img/structure/B10925255.png)
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,4,5-trimethylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
The synthesis of N2-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE can be achieved through several synthetic routes. Industrial production methods often utilize multicomponent reactions and microwave-assisted synthesis to improve yield and reduce reaction times .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, often using halogens or nitro groups as substituents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazole and thiophene derivatives .
Scientific Research Applications
N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N2-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to N2-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE include other pyrazole and thiophene derivatives. For example:
1-Methyl-3-phenyl-1H-pyrazole: This compound has a similar pyrazole ring but lacks the thiophene moiety.
2-Amino-4,5-dimethylthiophene: This compound features a thiophene ring with different substituents compared to the target compound.
The uniqueness of N2-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE lies in its combination of both pyrazole and thiophene rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H19N3OS |
|---|---|
Molecular Weight |
277.39 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-N,4,5-trimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C14H19N3OS/c1-5-17-12(6-7-15-17)9-16(4)14(18)13-8-10(2)11(3)19-13/h6-8H,5,9H2,1-4H3 |
InChI Key |
CNEWNNDZJRSUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CN(C)C(=O)C2=CC(=C(S2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-hydroxy-5-{(1E)-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10925180.png)
![3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B10925191.png)

![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}ethyl)acetamide](/img/structure/B10925197.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10925201.png)


![N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10925218.png)
![methyl 1-{[(4-{[(E)-(1-ethyl-1H-pyrazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10925220.png)
![1-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(2-phenylethyl)thiourea](/img/structure/B10925232.png)
![3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10925239.png)
![(2-{(E)-[2-({4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B10925244.png)
![2,3-dimethoxy-6-[(E)-(2-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B10925247.png)
